3-Methyl-5-[(propan-2-yl)amino]-1,2-thiazole-4-carbonitrile
Description
Properties
Molecular Formula |
C8H11N3S |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
3-methyl-5-(propan-2-ylamino)-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C8H11N3S/c1-5(2)10-8-7(4-9)6(3)11-12-8/h5,10H,1-3H3 |
InChI Key |
LZHGPCNGZVUEPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1C#N)NC(C)C |
Origin of Product |
United States |
Preparation Methods
Core Thiazole Formation via Cook–Heilbron Synthesis
The Cook–Heilbron thiazole synthesis ([Source 3]) provides a foundational route for 5-aminothiazoles. For this compound:
- Reactants : Use α-aminonitrile derivatives (e.g., 2-amino-2-methylpropanenitrile) with carbon disulfide (CS₂).
- Mechanism : Nucleophilic attack by the α-aminonitrile’s nitrogen on CS₂ initiates cyclization, forming a 5-imino-2-thione intermediate. Tautomerization under basic conditions yields the aromatic thiazole core.
- Modification : Introduce the isopropylamino group via post-cyclization substitution at position 5.
- React 2-amino-2-methylpropanenitrile with CS₂ in ethanol under reflux (6–8 h).
- Neutralize with Na₂CO₃ to isolate 5-amino-3-methyl-1,2-thiazole-4-carbonitrile ([Source 1]).
- Treat with isopropylamine in DMF at 80°C for 12 h to substitute the amino group.
Yield : ~60–75% (estimated based on analogous substitutions in [Source 6]).
Ultrasonic-Assisted Pd-Catalyzed Cyclization
A Pd(II)-catalyzed method ([Source 4]) enables efficient one-pot synthesis under mild conditions:
- Reactants :
- 3-Methyl-4-cyanoisothiazole (precursor)
- Isopropylamine
- Pd(II) catalyst (e.g., MATYPd complex)
- Conditions : Ultrasonic irradiation (20 kHz, 80°C, 15 min in H₂O).
- Yield : Up to 97% for analogous pyrazole-4-carbonitriles ([Source 4], Table 3).
- Scalability : Catalyst recyclability (4 cycles with <5% activity loss).
Thiourea-Mediated Cyclocondensation
Adapting methods from [Source 7]:
- Synthesize 3-(α-chlorouracil) intermediate by reacting chloroacetyl chloride with methyl-substituted indole.
- Condense with isopropylthiourea in methanol under reflux (6 h).
- Neutralize with NH₃ to isolate the product.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 6–8 h |
| Solvent | Methanol |
| Yield | 49–71% ([Source 7]) |
Comparative Analysis of Methods
| Method | Yield | Time | Scalability | Key Reference |
|---|---|---|---|---|
| Cook–Heilbron | 60–75% | 18–20 h | Moderate | |
| Pd-Catalyzed (US) | ~90% | 15 min | High | |
| Thiourea Condensation | 49–71% | 6–8 h | Low |
Optimized Recommendation : The ultrasonic Pd-catalyzed method offers superior efficiency and environmental compatibility. For laboratories lacking specialized equipment, the Cook–Heilbron route provides a reliable alternative.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-[(propan-2-yl)amino]-1,2-thiazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are often employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3-Methyl-5-[(propan-2-yl)amino]-1,2-thiazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-[(propan-2-yl)amino]-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The compound shares structural similarities with other thiazole derivatives, particularly those with variations in the substituents at positions 3, 4, and 3. A key analogue is 3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile, which replaces the propan-2-ylamino group with a piperazine moiety.
Key Differences :
- Lipophilicity: The propan-2-ylamino group increases logP compared to the piperazinyl analogue, favoring membrane permeability.
- Solubility : Piperazine’s basic nitrogen improves aqueous solubility, critical for bioavailability in drug design.
- Synthetic Accessibility: Propan-2-ylamino derivatives may require simpler alkylation steps, whereas piperazine incorporation often involves protection-deprotection strategies .
Thermodynamic Stability
Thiazole rings with electron-withdrawing groups (e.g., cyano) demonstrate enhanced thermal stability. Computational studies suggest that the propan-2-ylamino group may reduce ring strain compared to bulkier substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
